Lipophilicity Advantage: XLogP3 Comparison with Acetazolamide
The target compound exhibits an XLogP3 of 2.2 [1], which is 3.18 log units higher than that of the prototype carbonic anhydrase inhibitor acetazolamide (XLogP = –0.98) [2]. This substantial increase in lipophilicity predicts improved passive membrane permeability and potentially better oral bioavailability or intracellular target engagement.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Acetazolamide: XLogP = –0.98 |
| Quantified Difference | +3.18 log units |
| Conditions | Computed by XLogP3 algorithm; values retrieved from Kuujia.com (target) and Guide to Malaria Pharmacology (acetazolamide) |
Why This Matters
Higher lipophilicity can translate into superior cell penetration, a critical factor for intracellular enzyme targets such as carbonic anhydrase isoforms CA IX and CA XII overexpressed in tumors.
- [1] Kuujia.com. 4-Cyano-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide – CAS 307514-13-2. Computed Properties: XLogP3 = 2.2. https://www.kuujia.com/cas-307514-13-2.html (accessed 2026-04-29). View Source
- [2] Guide to Malaria Pharmacology. Acetazolamide ligand page. XLogP = –0.98. https://www.guidetomalariapharmacology.org/ (accessed 2026-04-29). View Source
